Tri-tert-butylmethanol

Vue d'ensemble

Description

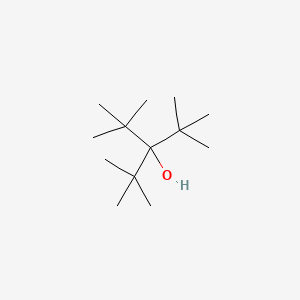

Tri-tert-butylmethanol is an organic compound with the molecular formula C11H24O. It is a type of secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to two other carbon atoms. This compound is known for its unique structure, which includes multiple methyl groups, making it highly branched.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tri-tert-butylmethanol can be achieved through various synthetic routes. One common method involves the reaction of 3-pentanol with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a suitable precursor, such as a ketone or an aldehyde. The process is carried out under high pressure and temperature, using a metal catalyst like palladium or platinum to facilitate the hydrogenation reaction.

Analyse Des Réactions Chimiques

Types of Reactions

Tri-tert-butylmethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alkanes.

Substitution: Alkyl halides.

Applications De Recherche Scientifique

Chemical Applications

Solvent and Reagent in Organic Synthesis

TTBM is widely used as a solvent and reagent in organic synthesis due to its ability to dissolve a range of organic compounds. Its sterically hindered structure allows it to participate in various chemical reactions while minimizing unwanted side reactions.

Table 1: Common Reactions Involving TTBM

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Oxidation | Converts TTBM to ketones or carboxylic acids | KMnO4 in acidic/basic medium |

| Reduction | Reduces TTBM to alkanes | LiAlH4 in anhydrous ether |

| Substitution | Hydroxyl group substitution with halogens | SOCl2 in presence of pyridine |

Biological Applications

Metabolic Pathways Research

TTBM plays a significant role in biological studies, particularly in understanding metabolic pathways involving alcohols. Its oxidation by enzymes such as alcohol dehydrogenase leads to the formation of ketones and acids, which are crucial for studying metabolic processes.

Case Study: Enzyme Interaction

A study investigated the enzymatic oxidation of TTBM, revealing insights into how alcohols are metabolized in living organisms. The findings indicated that TTBM acts as a substrate for alcohol dehydrogenase, providing a model for studying similar metabolic pathways in other alcohols.

Medical Applications

Therapeutic Properties and Pharmaceutical Synthesis

TTBM is being explored for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders.

Table 2: Pharmaceutical Compounds Derived from TTBM

| Compound Name | Target Condition | Synthesis Method |

|---|---|---|

| Compound A | Metabolic disorders | Oxidation of TTBM |

| Compound B | Anti-inflammatory | Esterification with fatty acids |

Industrial Applications

Production of Fine Chemicals

TTBM is utilized in the production of fragrances, flavors, and other fine chemicals due to its stability and reactivity. Its unique structure allows it to be a building block for more complex molecules used in consumer products.

Case Study: Fragrance Production

In an industrial setting, TTBM has been successfully employed as a precursor in the synthesis of various aromatic compounds used in perfumes. The synthesis process typically involves multiple steps, including oxidation and esterification reactions.

Mechanistic Insights

The mechanism of action for TTBM involves its interaction with molecular targets through hydrogen bonding and steric effects. These interactions can significantly influence the structure and function of biological molecules.

Dynamic NMR Studies

Dynamic Nuclear Magnetic Resonance (NMR) studies have shown that TTBM exhibits different rotational behaviors in solid-state compared to solution state due to lattice constraints. This behavior is crucial for understanding its physical properties and reactivity.

Mécanisme D'action

The mechanism of action of Tri-tert-butylmethanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological molecules. In metabolic pathways, it may be oxidized by enzymes such as alcohol dehydrogenase, leading to the formation of corresponding ketones or acids.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Pentanol: A simpler secondary alcohol with fewer methyl groups.

2-Pentanol: Another isomer of pentanol with the hydroxyl group on the second carbon.

3-Methyl-2-butanol: A branched alcohol with a similar structure but different branching pattern.

Uniqueness

Tri-tert-butylmethanol is unique due to its highly branched structure, which imparts distinct physical and chemical properties. The presence of multiple methyl groups increases its steric hindrance, affecting its reactivity and interactions with other molecules.

Activité Biologique

Tri-tert-butylmethanol (TTBM) is a compound that has garnered attention in various fields, particularly in chemistry and biochemistry, due to its unique structural properties and potential biological activities. This article delves into the biological activity of TTBM, exploring its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by three tert-butyl groups attached to a central carbon atom. This bulky structure influences its physical and chemical properties, including solubility and reactivity. The compound's molecular formula is CHO, with a molecular weight of 202.39 g/mol.

1. Antioxidant Properties

TTBM has been studied for its potential antioxidant activity. Research indicates that compounds with similar structures, such as tert-butylphenols, exhibit significant radical-scavenging capabilities. These antioxidants can mitigate oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders .

3. Cytotoxicity and Apoptosis

Research into the cytotoxic effects of related phenolic compounds indicates that combinations of these antioxidants can induce apoptosis in cancer cell lines. The mechanisms involve the activation of caspases and inhibition of protective genes like manganese superoxide dismutase (MnSOD) . Although specific studies on TTBM are sparse, its structural characteristics imply it may exhibit similar effects.

Case Study 1: Antioxidant Activity

In a comparative study of tert-butyl derivatives, TTBM was evaluated alongside other compounds for its radical-scavenging ability. The findings suggested that while TTBM does not exhibit the highest antioxidant activity compared to smaller phenolic compounds, it still contributes positively to reducing oxidative stress in cellular models .

Case Study 2: Inflammation Modulation

A study focusing on the modulation of inflammatory responses by tert-butyl compounds showed that certain derivatives could significantly reduce inflammation markers in vitro. Although TTBM was not directly tested, its analogs demonstrated promising results in inhibiting inflammatory pathways .

Data Tables

Propriétés

IUPAC Name |

3-tert-butyl-2,2,4,4-tetramethylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-10(2,3)13(14,11(4,5)6)12(7,8)9/h14H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUBOLYWYDGCSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(C)(C)C)(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194673 | |

| Record name | 3-(1,1-Dimethylethyl)-2,2,4,4-tetramethyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41902-42-5 | |

| Record name | 3-(1,1-Dimethylethyl)-2,2,4,4-tetramethyl-3-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41902-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-tert-butylcarbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041902425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,1-Dimethylethyl)-2,2,4,4-tetramethyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRI-TERT-BUTYLCARBINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UH2D93L3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the dynamic NMR behavior of Tri-tert-butylmethanol in solid-state different from its solution behavior?

A1: Studies using 13C CP/MAS NMR reveal that this compound exhibits restricted rotation in the solid phase compared to solution. [] This difference arises from the constraints imposed by the crystal lattice in the solid state. These constraints lead to higher energy barriers (20-30% higher) for rotation and cause the rotation and libration processes to merge. []

Q2: Why is this compound useful in the synthesis of lanthanide complexes?

A2: this compound, due to its bulky structure, acts as a sterically demanding ligand. [] This property is advantageous in the synthesis of lanthanide complexes because it can lead to the formation of solvent-free complexes. For example, the reaction of this compound with Nd-[N{Si(CH3)3}2]3 yields Nd(tritox)3, a solvent-free complex highly soluble in aliphatic hydrocarbons. [] This enhanced solubility in non-polar solvents can be beneficial for specific applications.

Q3: How does this compound contribute to enhanced efficiency in organic light-emitting diodes (OLEDs)?

A3: Research suggests that adding this compound to phosphor-doped poly(para-phenylene)s (PPPs) in OLEDs can improve device efficiency. [] It achieves this by forming a self-assembled structure within the OLED material. This self-assembly acts as a shield, reducing the undesired triplet energy transfer from the phosphor to the PPPs. [] This shielding effect leads to brighter green electrophosphorescence, significantly improving the overall performance of the OLED device. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.